molecular formula C9H8BrNO3 B1363461 Methyl 5-bromonicotinoylacetate CAS No. 205985-97-3

Methyl 5-bromonicotinoylacetate

Cat. No.: B1363461
CAS No.: 205985-97-3
M. Wt: 258.07 g/mol
InChI Key: YVDRZMXIMURBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromonicotinoylacetate is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position of the pyridine ring and an ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromonicotinoylacetate can be synthesized through several methods. One common approach involves the bromination of nicotinic acid followed by esterification. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromonicotinoylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can yield products such as carboxylic acids or aldehydes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromonicotinoylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 5-bromonicotinoylacetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinoylacetate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Ethyl 5-bromonicotinoylacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    5-Bromonicotinic acid: The carboxylic acid analog without the ester group.

Uniqueness

Methyl 5-bromonicotinoylacetate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-14-9(13)3-8(12)6-2-7(10)5-11-4-6/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRZMXIMURBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371632
Record name Methyl 5-bromonicotinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205985-97-3
Record name Methyl 5-bromo-β-oxo-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205985-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromonicotinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205985-97-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromonicotinoylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromonicotinoylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromonicotinoylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromonicotinoylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromonicotinoylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromonicotinoylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.